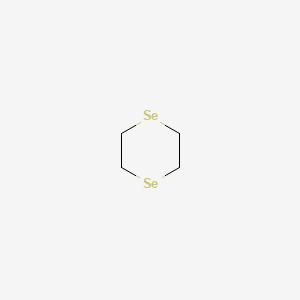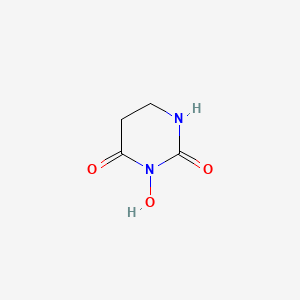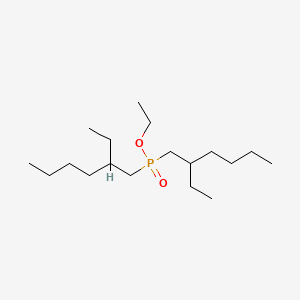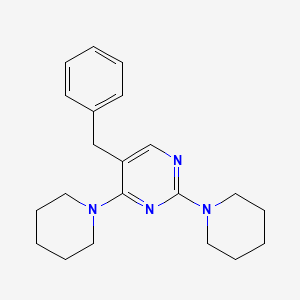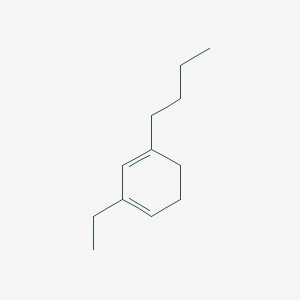
1-Butyl-3-ethylcyclohexa-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-3-ethylcyclohexa-1,3-diene is an organic compound with the molecular formula C12H20 It is a colorless liquid that belongs to the class of cyclohexadienes, which are characterized by having two double bonds in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Butyl-3-ethylcyclohexa-1,3-diene can be synthesized through various methods. One common approach involves the stereoselective synthesis of 1,3-dienes, which can be achieved through coupling reactions, olefination, and isomerization processes . For instance, the double dehydrobromination of 1,2-dibromocyclohexane can yield cyclohexa-1,3-diene, which can then be further functionalized to obtain this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as catalytic hydrogenation and dehydrogenation processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butyl-3-ethylcyclohexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding cyclohexane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are employed.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, cyclohexane derivatives, and various substituted cyclohexadienes.
Applications De Recherche Scientifique
1-Butyl-3-ethylcyclohexa-1,3-diene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-Butyl-3-ethylcyclohexa-1,3-diene involves its interaction with various molecular targets and pathways. The compound’s double bonds allow it to participate in cycloaddition reactions, such as the Diels-Alder reaction, which is crucial for forming complex cyclic structures. Additionally, its ability to undergo electrophilic and nucleophilic attacks makes it versatile in chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexa-1,3-diene: A simpler analog with similar reactivity but lacking the butyl and ethyl substituents.
1,3-Butadiene: A conjugated diene with significant industrial importance, especially in polymer production.
Isoprene: Another conjugated diene used in the synthesis of natural rubber and other polymers
Uniqueness
1-Butyl-3-ethylcyclohexa-1,3-diene is unique due to its specific substituents, which confer distinct physical and chemical properties
Propriétés
Numéro CAS |
6301-51-5 |
|---|---|
Formule moléculaire |
C12H20 |
Poids moléculaire |
164.29 g/mol |
Nom IUPAC |
1-butyl-3-ethylcyclohexa-1,3-diene |
InChI |
InChI=1S/C12H20/c1-3-5-7-12-9-6-8-11(4-2)10-12/h8,10H,3-7,9H2,1-2H3 |
Clé InChI |
UFNYAMNPYFFIJB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC(=CCC1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[Bis(dimethylamino)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14740354.png)
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14740370.png)

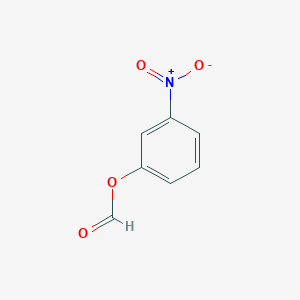
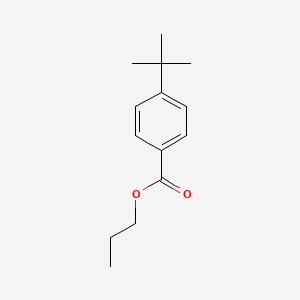
![N-[2-(2-hydroxyethylamino)ethyl]acetamide](/img/structure/B14740400.png)
![1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene](/img/structure/B14740402.png)
![Bicyclo[4.1.0]hept-2-ene](/img/structure/B14740416.png)
